molecular formula C11H14N2O3 B12868181 6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one

6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B12868181
M. Wt: 222.24 g/mol
InChI Key: IMYADYXMTGDERO-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique quinoline structure, which includes hydroxyl groups at positions 6 and 7, a methyl group at position 1, and a methylamino group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone.

    Introduction of Hydroxyl Groups: The hydroxyl groups at positions 6 and 7 can be introduced through selective hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Methylation and Amination: The methyl group at position 1 and the methylamino group at position 3 can be introduced through methylation and amination reactions, respectively, using reagents like methyl iodide and methylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, catalytic processes, and advanced purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as chromium trioxide or hydrogen peroxide.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylamino group can undergo substitution reactions with electrophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, hydrogen peroxide in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as nucleases, by binding to their active sites and preventing substrate access . This inhibition can disrupt viral replication and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methylamino group.

    6,7-Dihydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one: Similar structure but lacks the methylamino group.

    6,7-Dihydroxy-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one: Similar structure but lacks the methyl group at position 1.

Uniqueness

6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the methyl and methylamino groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups allows for a diverse range of chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

6,7-dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C11H14N2O3/c1-12-7-3-6-4-9(14)10(15)5-8(6)13(2)11(7)16/h4-5,7,12,14-15H,3H2,1-2H3

InChI Key

IMYADYXMTGDERO-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=CC(=C(C=C2N(C1=O)C)O)O

Origin of Product

United States

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